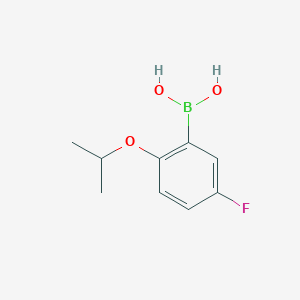
5-Fluoro-2-isopropoxyphenylboronic acid
Overview
Description
5-Fluoro-2-isopropoxyphenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various phenylboronic acids and their derivatives, which share some structural similarities with the compound . These phenylboronic acids are of interest due to their potential applications in medicinal chemistry, particularly as antimicrobial agents and in the synthesis of drugs .
Syn
Scientific Research Applications
Fluorescence Quenching Mechanism
The study of fluorescence quenching mechanisms in biologically active boronic acid derivatives, including compounds similar to 5-Fluoro-2-isopropoxyphenylboronic acid, has been a significant area of research. Investigations using steady-state fluorescence measurements have revealed that static quenching mechanisms are active in these systems, suggesting their potential applications in molecular fluorescence studies (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Research has shown that boronic acids, including those structurally related to 5-Fluoro-2-isopropoxyphenylboronic acid, exhibit significant antifungal activity. For example, 4-fluoro-2-formylphenylboronic acid demonstrated potent antifungal properties, highlighting the potential use of similar compounds in antifungal applications (Borys et al., 2019).
Antiproliferative Potential in Cancer Research
Phenylboronic acid and benzoxaborole derivatives, which include fluorinated phenylboronic acids, have been found to possess significant antiproliferative and proapoptotic properties. They have been identified as promising candidates for anticancer agents, indicating a potential application for 5-Fluoro-2-isopropoxyphenylboronic acid in experimental oncology (Psurski et al., 2018).
Electrochemical Charge Storage Materials
Fluorine-substituted polymers, including those derived from compounds similar to 5-Fluoro-2-isopropoxyphenylboronic acid, have been studied for their electrochemical properties. Research in this area suggests potential applications in developing high-performance materials for charge storage, such as supercapacitors (Wang et al., 2019).
Development of New Drug Molecules
The synthesis and pharmacological aspects of derivatives based on boronic acids, including 5-Fluoro-2-isopropoxyphenylboronic acid, have been explored. This research has led to the creation of new molecules with potential medicinal applications, such as in antimicrobial and antithrombolytic therapies (Ikram et al., 2015).
Safety and Hazards
Future Directions
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . Therefore, further studies with boronic acids, including 5-Fluoro-2-isopropoxyphenylboronic acid, could lead to the development of new promising drugs in the future .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in the formation of carbon–carbon bonds . This reaction is crucial in various areas of chemistry, including the synthesis of pharmaceuticals and polymers .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Fluoro-2-isopropoxyphenylboronic acid is influenced by the reaction conditions of the SM coupling process . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can act effectively in a variety of environments.
properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURKIYCPAQBJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584285 | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-isopropoxyphenylboronic acid | |
CAS RN |
480438-63-9 | |
| Record name | [5-Fluoro-2-(isopropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



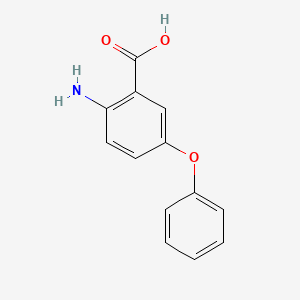


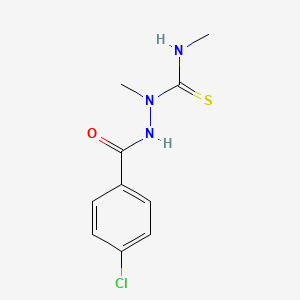


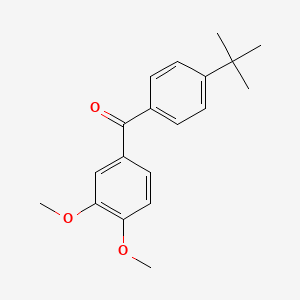
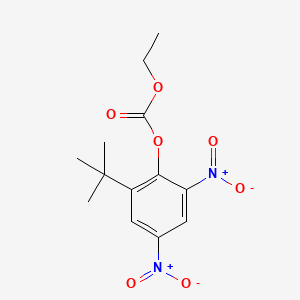
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)




